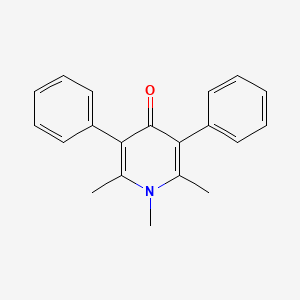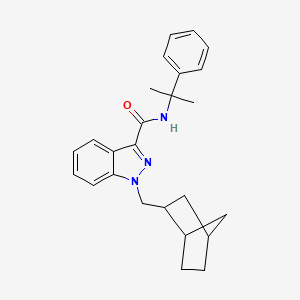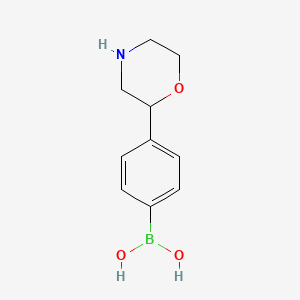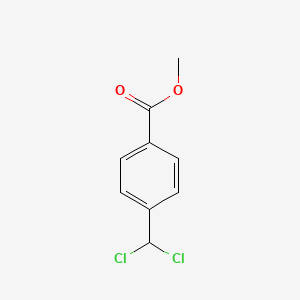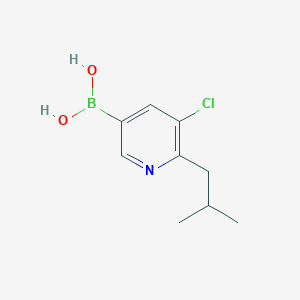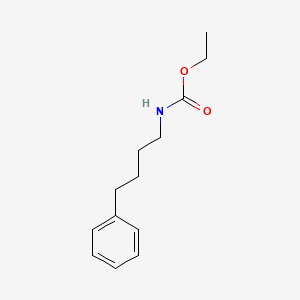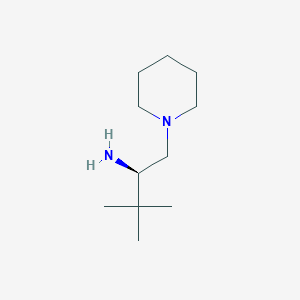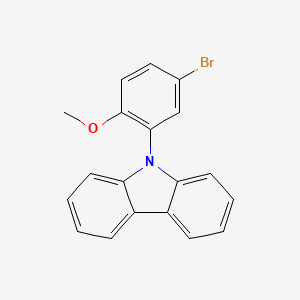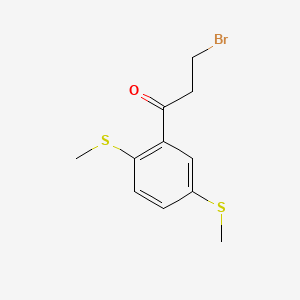
2,4-Dioxocyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxocyclohexyl acetate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two ketone groups at the 2 and 4 positions and an acetate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxocyclohexyl acetate typically involves the reaction of cyclohexane-1,3-dione with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction proceeds as follows: [ \text{Cyclohexane-1,3-dione} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
化学反应分析
Types of Reactions: 2,4-Dioxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
科学研究应用
2,4-Dioxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and β-enaminoesters.
Biology: The compound is explored for its potential in imaging protein sulfenylation in mitochondria.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 2,4-Dioxocyclohexyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a probe for imaging protein sulfenylation, where it reacts with sulfenic acids to form stable adducts . This interaction helps in studying oxidative stress and related cellular processes.
相似化合物的比较
Cyclohexane-1,3-dione: A precursor in the synthesis of 2,4-Dioxocyclohexyl acetate.
Ethyl 3-(2,4-dioxocyclohexyl)propanoate: Another derivative used in the synthesis of β-enaminoesters.
Uniqueness: this compound is unique due to its dual ketone and acetate functionalities, which provide versatility in chemical reactions and applications. Its ability to act as a probe for imaging protein sulfenylation sets it apart from other similar compounds.
属性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
(2,4-dioxocyclohexyl) acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3 |
InChI 键 |
VEFYQOOBOFRAIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(=O)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


